molecular formula C23H33N3O8 B1663314 NCX899

NCX899

Cat. No.: B1663314
M. Wt: 479.5 g/mol
InChI Key: YGMKQTIZFBBSRD-IHPCNDPISA-N
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Description

NCX899 is a nitric oxide-releasing derivative of enalapril, which is an angiotensin-converting enzyme inhibitor. This compound has been studied for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases such as hypertension and heart failure .

Preparation Methods

The synthesis of NCX899 involves the modification of enalapril to incorporate a nitric oxide-releasing moiety. The specific synthetic routes and reaction conditions for this compound are proprietary and detailed information is not publicly available. it is known that the compound is prepared by introducing a nitric oxide-releasing group into the enalapril molecule .

Chemical Reactions Analysis

NCX899 undergoes several types of chemical reactions, including:

    Oxidation: The nitric oxide-releasing group can undergo oxidation to release nitric oxide.

    Reduction: The compound can be reduced under certain conditions, affecting its nitric oxide-releasing capability.

    Substitution: Various substitution reactions can occur, particularly involving the nitric oxide-releasing group.

Common reagents and conditions used in these reactions include oxidizing agents for the release of nitric oxide and reducing agents for the reduction reactions. The major products formed from these reactions include nitric oxide and modified enalapril derivatives .

Scientific Research Applications

Mechanism of Action

NCX899 exerts its effects primarily through the release of nitric oxide and inhibition of angiotensin-converting enzyme activity. The nitric oxide released from this compound enhances vasodilation, reducing blood pressure and improving cardiac function. The inhibition of angiotensin-converting enzyme reduces the formation of angiotensin II, a potent vasoconstrictor, further contributing to the compound’s antihypertensive effects .

Comparison with Similar Compounds

NCX899 is unique due to its dual mechanism of action, combining nitric oxide release with angiotensin-converting enzyme inhibition. Similar compounds include:

    Enalapril: An angiotensin-converting enzyme inhibitor without nitric oxide-releasing properties.

    Nitroglycerin: A nitric oxide donor used primarily for its vasodilatory effects.

    Lisinopril: Another angiotensin-converting enzyme inhibitor, similar to enalapril but without nitric oxide-releasing properties.

The uniqueness of this compound lies in its ability to simultaneously inhibit angiotensin-converting enzyme and release nitric oxide, providing a synergistic effect in the treatment of cardiovascular diseases .

Properties

IUPAC Name

3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O8/c1-3-32-22(28)19(13-12-18-9-5-4-6-10-18)24-17(2)21(27)25-14-7-11-20(25)23(29)33-15-8-16-34-26(30)31/h4-6,9-10,17,19-20,24H,3,7-8,11-16H2,1-2H3/t17-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMKQTIZFBBSRD-IHPCNDPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OCCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OCCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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